

The Discovery and Developmental Trajectory of Iprovalicarb (SZX 0722): A Technical Overview

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Compound of Interest

Compound Name: Iprovalicarb

Cat. No.: B1672162

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Introduction: **Iprovalicarb**, identified by the developmental code SZX 0722, is a systemic fungicide belonging to the carbamate chemical class.[1][2] It represents a significant advancement in the control of Oomycete pathogens, a class of destructive plant-parasitic organisms responsible for diseases such as late blight and downy mildew.[3][4][5] Developed through a joint effort by Tomen Agro, Inc. and Bayer Corporation, **Iprovalicarb** has become a valuable tool in integrated pest management strategies for various crops, including grapes, potatoes, and tomatoes.[4][6] This technical guide details the discovery, developmental history, mode of action, and key experimental data related to **Iprovalicarb**.

Discovery and Synthesis

Iprovalicarb emerged from research programs seeking novel fungicides with unique modes of action to combat the growing issue of pathogen resistance.[1] It is a diastereoisomeric mixture, specifically an equimolar combination of L-(R)- and L-(S)-**iprovalicarb**. [7]

The commercial synthesis of **Iprovalicarb** is a multi-step process rooted in amino acid chemistry.[8] The synthesis generally proceeds as follows:

- **Amine Preparation:** The process begins with the preparation of a substituted aromatic amine. This key intermediate is typically derived from the amino acid valine or its analogs, which establishes the molecule's chiral center.[8]
- **Carbamoylation:** The amine undergoes a crucial carbamoylation step, reacting with an alkyl chloroformate or isocyanate. This reaction forms the defining carbamate linkage of the

molecule.[8]

- **Aromatic Substitution:** A lipophilic phenyl or heterocyclic group is introduced via aromatic substitution, often utilizing palladium-catalyzed coupling reactions. This moiety enhances the molecule's membrane permeability and overall fungicidal potency.[8]
- **Formulation:** The final active ingredient is then formulated into stable products, such as wettable powders (WP) or suspension concentrates (SC), for agricultural application.[3]

Physicochemical Properties

A summary of **Iprovalicarb**'s key physical and chemical properties is presented below.

Property	Value	Reference
IUPAC Name	propan-2-yl N-[(2S)-3-methyl-1-[1-(4-methylphenyl)ethylamino]-1-oxobutan-2-yl]carbamate	[7]
CAS Number	140923-17-7	[7]
Molecular Formula	C ₁₈ H ₂₈ N ₂ O ₃	[7]
Molecular Weight	320.4 g/mol	[7]
Appearance	Not specified; >98% purity (mixture of isomers)	[2]
Aqueous Solubility	Moderate	[8]
Persistence	Non-persistent in soil; may persist in water	[8]

Mode of Action and Biological Activity

Iprovalicarb exhibits a novel and specific mode of action against Oomycetes.[5] It functions as a systemic fungicide with protective, curative, and eradicated properties.[8][9] Its primary mechanism involves the inhibition of cellulose synthase, a critical enzyme for the synthesis of cellulose, which is a major structural component of fungal cell walls.[3] By disrupting this

process, **Iprovalicarb** compromises the structural integrity of the cell wall, leading to cell lysis and fungal death.[3] It is also reported to inhibit phospholipid biosynthesis.[9] This targeted mechanism differs from many other fungicides, making it a valuable tool for resistance management.[1]

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Caption: Iprovalicarb's primary mode of action.
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Efficacy Against Target Pathogens

Iprovalicarb is highly effective against a range of Oomycete pathogens. It is frequently formulated in combination with other fungicides, such as Propineb, to broaden its spectrum of activity and manage resistance.[4][9]

Target Pathogen	Disease	Host Crop(s)	Efficacy Summary	Reference(s)
Phytophthora infestans	Late Blight	Potato, Tomato	Provides excellent control.	[3] [4] [10]
Plasmopara viticola	Downy Mildew	Grapes	Provides excellent control.	[3] [4]
Sclerospora graminicola	Downy Mildew	Pearl Millet	Protective effect is equipotent to metalaxyl; eradicant activity exceeds metalaxyl at comparable doses.	[5] [11]
Pseudoperonospora cubensis	Downy Mildew	Cucumber	Combination with copper oxychloride provides significant disease control.	[12]
Alternaria solani	Early Blight	Tomato	Combination product (with propineb) provides significant disease control.	[10]

Toxicological Profile

The toxicological assessment of **Iprovalicarb** has yielded varied results depending on the endpoint. While it demonstrates low acute toxicity, long-term studies have raised concerns regarding its carcinogenic potential in rats.

Study Type	Species	Key Findings	Reference(s)
Acute Oral Toxicity	Rat	Low toxicity; no adverse effects observed at doses >5,000 mg/kg. Not expected to pose an acute risk.	[13]
Chronic/Carcinogenicity	Rat (Wistar)	Classified as carcinogenic. Statistically significant increases in osteosarcomas (femur, lower jaw), mixed Mullerian tumors of the uterus, and follicular cell adenomas/carcinomas of the thyroid were observed.	[6]
Carcinogenicity	Mouse	Not found to be carcinogenic in mice.	[6]
Mutagenicity	In vitro / In vivo assays	Not mutagenic in a standard battery of assays. Did not appear to react directly with DNA.	[6]
Reproductive/Developmental	Rat, Rabbit	No treatment-related effects attributable to a single dose; no concerns for pre- and/or postnatal toxicity.	[13]

Ecotoxicology and Environmental Fate

Iprovalicarb's environmental impact has been assessed for various non-target organisms.

Organism Group	Toxicity Level	Key Findings	Reference(s)
Birds	Moderately toxic	-	[8]
Aquatic Organisms	Moderately toxic	Studies conducted on rainbow trout (Oncorhynchus mykiss) and bluegill sunfish to assess toxicity of the parent compound and its metabolites.	[8][14]
Honeybees	Not toxic	-	[8]
Earthworms	Moderately toxic	-	[8]
Bioaccumulation	Low risk	Does not tend to bioaccumulate.	[8]
Leaching Potential	Some risk	Semi-volatile with a risk of leaching to groundwater.	[8]

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols used in the evaluation of **Iprovalicarb**.

Chronic Toxicity/Carcinogenicity Study in Rats

- Objective: To assess the long-term toxicity and carcinogenic potential of **Iprovalicarb**.
- Test System: Wistar (Hsd/WIN:WU) rats (50 per sex per dose group).
- Administration Route: Dietary.

- Dose Levels: 0, 500, 5,000, or 20,000 ppm (equivalent to 0, 26.0, 262.5, or 1109.6 mg/kg/day in males and 0, 31.7, 326.3, or 1379.7 mg/kg/day in females).
- Study Duration: 24 months.
- Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.
- Reference:[6]

Acute Aquatic Toxicity Study in Fish

- Objective: To determine the acute toxicity of **Iprovalicarb** and its metabolites to fish.
- Test System: Rainbow trout (*Oncorhynchus mykiss*).
- Test Conditions: Static limit test.
- Exposure Concentration: Nominal concentration of 10.0 mg/L.
- Study Duration: 96 hours.
- Parameters Monitored: Mortality, clinical signs of toxicity, water quality parameters (dissolved oxygen, pH, temperature). Water samples were analyzed to confirm exposure concentrations.
- Reference:[14]

Residue Dissipation and Analysis in Crops

- Objective: To determine the rate of dissipation and residual levels of **Iprovalicarb** in/on crops like tomatoes and grapes.
- Methodology: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.
 - Extraction: A homogenized sample (e.g., 20 g) is extracted with acetonitrile.

- Partitioning: Anhydrous magnesium sulfate and sodium chloride are added to induce phase separation.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is cleaned using a combination of Primary Secondary Amine (PSA) and C18 sorbents to remove interferences.
- Analytical Instrumentation: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
- Validation: The method is validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. For **Iprovalicarb** in tomato, LOD was 0.001 mg/kg and LOQ was 0.0025 mg/kg.
- Data Analysis: Dissipation kinetics are calculated to determine the half-life (DT50) of the fungicide on the crop.
- Reference(s):[\[15\]](#)[\[16\]](#)

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Regulatory Status and Conclusion

Iprovalicarb is an approved pesticide active substance in the European Union under Regulation (EC) No 1107/2009, with its approval periodically reviewed.[\[7\]](#)[\[17\]](#) In the United States, the EPA has established tolerances for residues of **Iprovalicarb** on imported

commodities like grapes.[13] The compound's regulatory journey reflects a balance between its clear efficacy in controlling devastating crop diseases and the need to manage potential risks identified in toxicological studies, particularly the findings of carcinogenicity in rats.[6][7]

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In conclusion, **Iprovalicarb** (SZX 0722) serves as a case study in modern fungicide development. Its unique mode of action provides an essential tool for managing Oomycete pathogens, while its comprehensive toxicological and environmental evaluation underscores the rigorous scientific and regulatory processes involved in bringing an agrochemical to market.

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